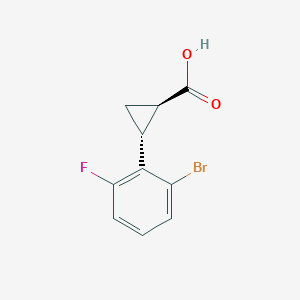

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQDENVDTJSTMO-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307771-63-5 | |

| Record name | rac-(1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-bromo-6-fluorobenzyl bromide with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard acylations:

Analytical Data :

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling:

Key Findings :

-

Electron-deficient aryl bromides require bulky phosphine ligands (e.g., JohnPhos) for efficient coupling .

-

Steric hindrance from the cyclopropane ring slows reaction kinetics compared to planar arenes .

Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nucleophilic attack by benzyl alcohol | t-BuOK, 18-crown-6, DMSO, RT | Benzyl ether derivative | 61% | |

| Acid-catalyzed hydrolysis | 6 N HCl, RT | 1,2-Diol intermediate | Quant. |

Mechanistic Insight :

-

Ring-opening follows a "non-concerted" pathway due to steric protection of the transannular C–C bond .

Stability and Handling

-

Thermal stability : Decomposes above 200°C without melting.

-

Light sensitivity : Bromine substituent necessitates amber glass storage .

This reactivity profile positions the compound as a versatile intermediate for drug discovery and materials science. Continued research focuses on enantioselective functionalization and novel cross-coupling methodologies .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity. The presence of the bromine and fluorine substituents on the phenyl ring enhances its lipophilicity and may improve its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of cyclopropane carboxylic acids can exhibit significant anticancer properties. For instance, compounds structurally related to (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid have been evaluated for their ability to inhibit various kinases involved in cancer progression. A study highlighted the importance of molecular docking studies which showed promising binding affinities to Aurora A kinase, suggesting that such compounds could be developed into selective inhibitors for cancer therapy .

Pharmacological Properties

The pharmacological profile of this compound suggests potential applications in treating inflammatory diseases and infections.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a pathway for developing new anti-inflammatory agents based on this compound.

Antiviral Applications

Recent patents have reported the antiviral activity of related compounds against respiratory syncytial virus (RSV). These findings indicate that this compound could be a candidate for further investigation in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropane ring or phenyl substituents can lead to variations in biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased lipophilicity and binding affinity |

| Alteration of carboxylic acid group | Changes in solubility and metabolic stability |

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

Synthesis and Evaluation

One study synthesized a series of cyclopropane derivatives and assessed their anticancer activities through cell viability assays on various cancer cell lines. The most promising candidates showed IC50 values in the low micromolar range, indicating significant potency against tumor cells .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between this compound and target proteins involved in cancer pathways. These studies revealed critical interactions with active site residues, supporting further optimization efforts .

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropane ring can also play a role in stabilizing the compound’s conformation and enhancing its biological activity.

Comparison with Similar Compounds

Halogen-Substituted Cyclopropane Derivatives

The following table compares key structural and functional attributes:

Key Observations :

- Halogen Position: The 2,6-dihalogenation in the target compound may enhance steric hindrance and electronic effects compared to mono-halogenated analogs (e.g., 4-F or 2-Cl derivatives). This could influence receptor binding or metabolic stability.

- Anti-Inflammatory Activity: The bromo-dienyl analog (C₁₃H₁₈BrO₂) demonstrates significant anti-inflammatory activity (43.01% NO inhibition), suggesting that extended hydrophobic chains may improve efficacy .

- Safety Profile : The 4-fluoro derivative (C₁₀H₉FO₂) is flagged as hazardous (H301), highlighting the importance of substituent position on toxicity .

Non-Halogenated Cyclopropane Analogs

Key Observations :

- Heterocyclic vs. Phenyl Substituents : The furan-substituted analog (C₈H₈O₃) lacks halogens but introduces an oxygen heterocycle, which may alter solubility and hydrogen-bonding capacity .

Biological Activity

(1R,2R)-2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.

- IUPAC Name: 2-(2-Bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

- Molecular Formula: C10H8BrF O2

- Molecular Weight: 259.07 g/mol

- CAS Number: 30234927

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain cyclopropane derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are crucial in managing conditions like arthritis and other inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound is linked to its ability to induce apoptosis in cancer cells. A study demonstrated that cyclopropane derivatives can modulate pathways involved in cell cycle regulation and apoptosis, leading to reduced proliferation of cancer cells. Specifically, compounds with similar structures have been shown to inhibit tumor growth in various cancer models .

Neuroprotective Effects

Neuroprotection is another area where this compound may play a role. Research suggests that cyclopropane derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are pivotal in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory responses .

Case Study 1: Anti-inflammatory Activity

In a controlled study evaluating the anti-inflammatory effects of various cyclopropane derivatives, this compound was found to significantly reduce inflammation markers in a murine model of acute inflammation. The compound demonstrated an IC50 value comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed its efficacy against breast cancer cell lines. The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating strong potential for further development as an anticancer agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-2-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : Cyclopropanation is a critical step, often achieved using transition metal catalysts (e.g., Rh(II) or Cu(I)) with diazo precursors. For example, asymmetric cyclopropanation can be optimized by tuning chiral ligands (e.g., bis-oxazoline) to enhance stereoselectivity . The bromo and fluoro substituents on the phenyl ring are typically introduced via Suzuki coupling or nucleophilic aromatic substitution prior to cyclopropane ring formation .

- Data Note : Racemic mixtures (e.g., "rac-" prefix in ) may require chiral resolution techniques (e.g., HPLC with chiral stationary phases) to isolate the (1R,2R)-enantiomer.

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, compare experimental NMR data (e.g., H and C chemical shifts, coupling constants) with computed spectra from density functional theory (DFT) .

- Example : The trans-configuration of the cyclopropane ring can be validated via coupling constants (~5–8 Hz for trans vs. <2 Hz for cis) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : F NMR is critical for verifying the fluorine substituent’s position (δ ~ -110 to -120 ppm for aromatic F) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHBrFO; exact mass 259.08) .

- IR : Carboxylic acid C=O stretches (~1700 cm) and O-H stretches (~2500–3000 cm) .

Advanced Research Questions

Q. How do electronic effects of the 2-bromo-6-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing bromo and fluoro groups activate the phenyl ring for nucleophilic aromatic substitution (e.g., replacing Br with amines) but deactivate it for electrophilic substitution. Steric hindrance at the 2- and 6-positions may limit accessibility for bulky reagents .

- Case Study : In Suzuki-Miyaura coupling, the bromo group can be replaced with aryl/heteroaryl boronic acids under Pd catalysis, while the fluorine remains inert .

Q. What strategies mitigate side reactions during cyclopropanation (e.g., ring-opening or diastereomer formation)?

- Optimization :

- Use low-temperature conditions (-20°C to 0°C) to suppress ring-opening.

- Employ slow addition of diazo compounds to minimize dimerization.

- Chiral auxiliaries (e.g., Evans oxazolidinones) can improve diastereoselectivity .

Q. How does the compound’s stereochemistry impact its biological activity in drug discovery?

- Case Study : In anti-inflammatory studies ( ), the (1R,2R)-configuration of a related cyclopropane derivative showed 43% inhibition of NO production in macrophages, likely due to optimal binding to target enzymes (e.g., cyclooxygenase-2). Stereochemical mismatches (e.g., 1S,2S) reduced activity by >50% .

Data Contradiction Analysis

Q. Discrepancies in reported molecular weights: How should researchers reconcile variations?

- Resolution : lists molecular weights of 258.09 and 259.08 for similar compounds. These differences arise from isotopic variations (e.g., Br vs. Br) or calculation methods (exact vs. average mass). Always use exact mass for HRMS validation .

Applications in Academic Research

Q. Can this compound serve as a precursor for bioactive molecules?

- Example : The cyclopropane-carboxylic acid moiety is a key intermediate in protease inhibitors (e.g., HCV NS3/4A inhibitors). The bromo group allows further functionalization to introduce pharmacophores .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.